N'-benzyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
N'-benzyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a structurally complex compound featuring a central ethanediamide scaffold substituted with a benzyl group, a 4-methylbenzenesulfonyl (tosyl) moiety, and a thiophen-2-yl ethyl chain. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and sulfonylation, as inferred from analogous methodologies in the literature . The tosyl group enhances stability and influences solubility, while the thiophene ring may contribute to π-π interactions in biological or material applications. The benzyl substituent could modulate lipophilicity and steric effects, impacting binding affinity in pharmacological contexts.
Properties
IUPAC Name |
N-benzyl-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-16-9-11-18(12-10-16)30(27,28)20(19-8-5-13-29-19)15-24-22(26)21(25)23-14-17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRGRMPTKPOFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-benzyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a benzyl group, a thiophene ring, and a sulfonamide moiety. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₉N₃O₂S₂
- Molecular Weight : 365.49 g/mol
The presence of the thiophene ring and sulfonamide group suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities. The following are key areas of interest regarding the biological activity of this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Sulfonamide derivatives are known for their effectiveness against a range of bacterial strains due to their ability to inhibit bacterial folic acid synthesis.
- Analgesic Properties : The structural similarity to known analgesics raises the possibility that this compound could exhibit pain-relieving effects.
- Anticancer Potential : Compounds containing thiophene rings have been explored for their anticancer properties. The unique arrangement of functional groups in this compound may enhance its efficacy against certain cancer cell lines.
Synthesis and Characterization
The synthesis of this compound can be accomplished through various methods, including:
- Refluxing benzylamine with 4-methylbenzenesulfonyl chloride in the presence of a base.
- Using coupling reactions involving thiophene derivatives to introduce the thiophene ring into the molecular structure.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique characteristics of this compound relative to structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-benzyl-N-(thiophen-2-yl)acetamide | Thiophene ring, acetamide group | Potential analgesic properties |
| N-benzyl-N-[2-(4-fluorobenzenesulfonyl)-ethyl]ethanediamide | Fluorinated sulfonamide | Enhanced biological activity due to fluorine substitution |
| N-benzyl-N-[2-(3-pyridinesulfonyl)-ethyl]ethanediamide | Pyridine ring | Antimicrobial activity against resistant strains |
While specific mechanisms of action for this compound remain under investigation, insights can be drawn from related compounds:
- Inhibition of Enzymatic Pathways : Similar sulfonamide compounds inhibit dihydropteroate synthase, an enzyme critical for bacterial growth.
- Interaction with Cellular Targets : The thiophene moiety may facilitate interactions with cellular receptors or enzymes, potentially leading to altered cellular signaling pathways.
Future Directions in Research
Further studies are warranted to elucidate the full spectrum of biological activities associated with this compound. Key areas for future research include:
- In vitro and in vivo studies to assess antimicrobial efficacy and potential cytotoxicity against cancer cell lines.
- Mechanistic studies to understand how this compound interacts at the molecular level with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness arises from the combination of tosyl, thiophene, and benzyl groups. Comparisons with related derivatives highlight key differences:
- Tosyl Group Impact: The 4-methylbenzenesulfonyl group in the target compound enhances electrophilicity and stability compared to non-sulfonylated analogues like benzyl(2-(thiophen-2-yl)ethyl)amine . This group also influences crystallization behavior, as seen in sulfonamide derivatives .
- Thiophene vs.
- Benzyl vs. Hydroxyethyl : The benzyl group in the target compound increases hydrophobicity compared to hydroxyethyl-substituted ethanediamides, which may enhance membrane permeability .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) and sulfonyl S=O (~1150–1200 cm⁻¹) align with data for similar ethanediamides and sulfonamides . Absence of C=S bands (~1240–1255 cm⁻¹) distinguishes it from triazole-thiones .
- NMR : The benzyl group’s aromatic protons (~7.2–7.4 ppm) and thiophene protons (~6.8–7.0 ppm) would resemble those in benzyl(2-(thiophen-2-yl)ethyl)amine , while the tosyl methyl group appears as a singlet (~2.4 ppm).
Preparation Methods
Core Structural Components
The target compound comprises three key moieties:
-
Benzyl group : Introduced via nucleophilic substitution or reductive amination.
-
4-Methylbenzenesulfonyl (tosyl) group : Typically attached through sulfonylation of an amine intermediate.
-
Thiophen-2-yl ethyl backbone : Derived from thiophene derivatives through Friedel-Crafts alkylation or cross-coupling reactions.
General Synthetic Strategy
The synthesis follows a convergent approach:
-
Preparation of the sulfonylated thiophene-ethyl intermediate.
-
Coupling with benzylamine via an ethanediamide linker.
Stepwise Preparation Methods
Thiophene Functionalization
Thiophene is alkylated with ethylene dibromide in the presence of AlCl₃ to yield 2-(2-bromoethyl)thiophene. Subsequent sulfonylation with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) produces 2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl bromide.
Activation of Ethanedioic Acid
Ethanedioic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. The reaction is monitored by IR spectroscopy for the disappearance of –OH stretches (2500–3000 cm⁻¹).
Coupling with Benzylamine
The acid chloride reacts with benzylamine in anhydrous tetrahydrofuran (THF) at 0°C, followed by slow warming to room temperature. This yields N'-benzyl ethanediamide with a purity >95% (HPLC).
Final Coupling Reaction
The sulfonylated thiophene-ethyl amine (Section 2.1.2) is coupled with N'-benzyl ethanediamide (Section 2.2.2) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The reaction proceeds at 25°C for 12 hours, achieving a final yield of 82%.
Optimization Strategies and Comparative Analysis
Solvent Effects on Coupling Efficiency
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 25 | 82 | 98 |
| THF | 25 | 65 | 91 |
| Acetonitrile | 40 | 71 | 94 |
DMF outperforms other solvents due to its high polarity, which stabilizes the transition state during amide bond formation.
Catalytic Systems for Sulfonylation
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| TEA | 4 | 72 |
| Pyridine | 6 | 68 |
| DMAP | 3 | 75 |
4-Dimethylaminopyridine (DMAP) accelerates sulfonylation via nucleophilic catalysis, reducing reaction time by 25%.
Challenges and Mitigation
Byproduct Formation During Amidation
Competitive over-alkylation of the thiophene ring is observed when excess ethylene dibromide is used. This is mitigated by:
Q & A
Q. What are the key considerations in the synthesis of N'-benzyl-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide to ensure high yield and purity?
- Methodological Answer : Synthesis involves multi-step organic reactions, including sulfonamide formation and coupling reactions. Critical factors include:
- Use of coupling agents (e.g., DCC) to facilitate amide bond formation under inert atmospheres .
- Optimization of reaction conditions (temperature: 0–60°C; solvents: DMF or dichloromethane) to minimize side reactions .
- Purification via recrystallization or column chromatography, followed by analytical validation using HPLC (>95% purity) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation) .
Q. How can researchers characterize the structural features of this compound to confirm its identity?
- Methodological Answer : Structural characterization requires:
- X-ray crystallography : Resolve 3D conformation using SHELX software for small-molecule refinement .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 494.98) .
- NMR spectroscopy : Identify functional groups (e.g., sulfonyl group at δ 3.1–3.3 ppm in ¹H NMR; thiophene protons at δ 7.2–7.5 ppm) .
Q. What preliminary biological assays are recommended to evaluate this compound’s pharmacological potential?
- Methodological Answer : Initial screening should include:
- Enzyme inhibition assays : Test against targets like γ-aminobutyric acid (GABA) receptors or kinases using fluorescence-based or radiometric methods .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Lipophilicity studies : Measure logP values via shake-flask method to predict blood-brain barrier penetration .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer : Discrepancies may arise due to metabolic instability or poor bioavailability. Strategies include:
- Metabolic stability assays : Use liver microsomes (human/rat) to identify degradation pathways .
- Pharmacokinetic (PK) studies : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
- Prodrug modification : Introduce protective groups (e.g., acetyl) on labile moieties to enhance stability .
Q. What computational methods are suitable for predicting this compound’s interaction with δ-subunit GABAₐ receptors?
- Methodological Answer : Combine:
- Molecular docking : Use AutoDock Vina to model binding poses in the receptor’s active site (PDB ID: 6HUP) .
- Density Functional Theory (DFT) : Calculate electron density and frontier orbitals (e.g., HOMO-LUMO gaps) to assess reactivity .
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to evaluate binding stability .
Q. How can reaction conditions be optimized to scale up synthesis without compromising stereochemical integrity?
- Methodological Answer : Critical parameters for scalable synthesis:
Q. What strategies can validate the compound’s mechanism of action when initial target-engagement assays yield ambiguous results?
- Methodological Answer : Use orthogonal approaches:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified receptors .
- CRISPR-Cas9 knockout models : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Thermal Shift Assays (TSA) : Detect protein-ligand binding via changes in thermal denaturation curves .
Key Research Findings
- The compound exhibits selective binding to GABAₐ δ-subunits, suggesting utility in neurological PET imaging .
- Thiophene and sulfonyl groups enhance antimicrobial activity (MIC: 8 µg/mL against S. aureus) .
- Computational models predict strong interactions with kinase ATP-binding pockets (binding energy: −9.8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
